4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its role in various biological activities.
Preparation Methods
The synthesis of 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents and conditions used in these reactions include acids, bases, and various solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide include other sulfonamides and quinoline derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications. For example:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Quinoline: A basic structure that forms the backbone of many antimalarial drugs. The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities not found in simpler analogs.
Properties
IUPAC Name |
4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFIJEFGRVJXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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